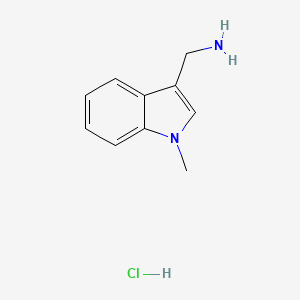

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(1-methylindol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,7H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXLNDWBLRQAIFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride in organic solvents

Executive Summary

This technical guide details the solubility landscape of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride , a critical indole-alkylamine scaffold used in the synthesis of tryptamine derivatives, kinase inhibitors, and GPCR ligands. As a hydrochloride salt of a primary amine attached to a lipophilic indole core, this compound exhibits a "Dual-Nature" solubility profile : high affinity for polar protic solvents due to the ionic lattice, yet significant lipophilic character from the N-methylated indole ring.

This document provides researchers with:

-

A Solubility Landscape Table for solvent selection.

-

Mechanistic Insights into the salt's dissolution behavior.

-

Step-by-Step Protocols for solubility determination and free-basing.

-

Visual Workflows for experimental decision-making.

Physicochemical Context

Understanding the molecule's structure is prerequisite to predicting its behavior in solution.

-

Molecular Formula (Salt):

-

Molecular Weight: ~196.68 g/mol

-

Structure Analysis:

-

Head Group: Primary ammonium cation (

) -

Core: Indole ring (aromatic,

-rich) -

Substituent:

-Methyl group

-

Solubility Landscape

The following profile is derived from the structural activity relationships (SAR) of homologous indole-amine salts (e.g., Tryptamine HCl, Gramine HCl).

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Relevance |

| Polar Protic | Water | High (>50 mg/mL) | Primary solvent for dissolution; aqueous stock solutions. |

| Methanol | High | Ideal for transfers and high-concentration stocks. | |

| Ethanol | Moderate-High | Preferred for recrystallization (often with | |

| Isopropanol | Moderate | Good for controlled precipitation. | |

| Polar Aprotic | DMSO | Very High | Universal solvent for biological assays (HTS). |

| DMF | High | Alternative reaction solvent. | |

| Chlorinated | DCM / Chloroform | Low / Sparingly | The salt lattice resists non-polar solvation. Use Free Base form here. |

| Non-Polar | Ethyl Acetate | Insoluble | Excellent antisolvent to crash out the salt. |

| Hexanes / Heptane | Insoluble | Used to wash impurities from the solid filter cake. | |

| Diethyl Ether | Insoluble | Standard antisolvent for recrystallization. |

Critical Insight - The "Hydrochloride Effect": While the indole ring is organic-soluble, the crystal lattice energy of the hydrochloride salt is too high for solvents like Dichloromethane (DCM) or Ethyl Acetate to overcome at room temperature. To dissolve this compound in DCM, you must either convert it to the free base (see Protocol C) or use a co-solvent system (e.g., DCM:MeOH 9:1).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this standard operating procedure (SOP) to generate exact mg/mL data for your specific batch, as polymorphs can alter solubility.

-

Preparation: Weigh ~100 mg of compound into a tared 4 mL glass vial.

-

Addition: Add the target solvent in 100 µL increments.

-

Equilibration: Vortex for 30 seconds, then sonicate for 5 minutes at 25°C.

-

Visual Check:

-

Clear Solution: Solubility reached. Calculate

. -

Suspension: Continue adding solvent.[1]

-

-

Saturation Point: If 2 mL is added and solid remains, filter the supernatant, dry the residue, and weigh to determine the dissolved fraction (back-calculation).

Protocol B: Recrystallization (Purification)

The most effective method for purifying this salt is the "Solvent/Antisolvent" technique.

-

Dissolution: Dissolve crude (1-Methyl-1H-indol-3-yl)methanamine HCl in the minimum amount of hot Ethanol or Methanol (~60°C).

-

Filtration: Filter while hot to remove insoluble mechanical impurities.

-

Cloud Point: Slowly add Diethyl Ether (or Ethyl Acetate) dropwise until a faint turbidity (cloudiness) persists.

-

Crystallization: Add 2-3 drops of Ethanol to clear the solution, then let it stand at room temperature for 1 hour, followed by 4°C overnight.

-

Collection: Filter the white crystals and wash with cold Ether.

Protocol C: Free-Basing (Partitioning)

Required for reactions in non-polar solvents (e.g., alkylation, acylation).

-

Dissolve: Dissolve the HCl salt in Water .

-

Basify: Slowly add 1M NaOH or Saturated

until pH > 10. The solution will become cloudy as the free base oils out. -

Extract: Add Dichloromethane (DCM) or Ethyl Acetate . Shake and separate layers.

-

Dry: Dry the organic layer over anhydrous

, filter, and evaporate.

Visual Workflows (Graphviz)

Diagram 1: Solubility Screening Decision Tree

This workflow guides the researcher through the logic of determining the solubility limit.

Caption: Logic flow for accurate gravimetric solubility determination.

Diagram 2: Salt-to-Base Conversion Workflow

Visualizing the phase transfer required to render the compound soluble in organic solvents.

Caption: Workflow for converting the hydrophilic salt to the lipophilic free base.

References

-

PubChem. 1H-Indole-3-ethanamine, N-methyl-, hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

Organic Syntheses. Synthesis of 1-Methylindole (General Methylation Protocols). Org.[1][] Synth. 1974, 54, 58. [Link]

Sources

CAS number and identifiers for (1-Methyl-1H-indol-3-yl)methanamine hydrochloride

The following technical guide details the chemical identity, synthesis, and application of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride .

Primary CAS (HCl Salt): 1417634-73-1 Secondary CAS (Free Base): 19293-60-8[1][2]

Executive Summary & Chemical Identity

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride is a specialized indole alkaloid building block.[1][2] Structurally, it consists of an indole core methylated at the N1 position, with a primary methanamine (aminomethyl) substituent at the C3 position.

Unlike tryptamine derivatives (which possess an ethylamine side chain), this molecule features a one-carbon linker between the indole ring and the primary amine.[1][2] This structural rigidity alters its binding affinity compared to tryptamines, making it a critical scaffold in the development of tubulin polymerization inhibitors and antileishmanial agents.[1][2]

Chemical Identifiers & Metadata[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| IUPAC Name | 1-(1-Methyl-1H-indol-3-yl)methanamine hydrochloride |

| Common Synonyms | (1-Methylindol-3-yl)methylamine HCl; 1-Methyl-3-(aminomethyl)indole HCl |

| CAS Number (HCl Salt) | 1417634-73-1 |

| CAS Number (Free Base) | 19293-60-8 |

| Molecular Formula | C₁₀H₁₂N₂[1][2][3] · HCl |

| Molecular Weight | 196.68 g/mol (Salt); 160.22 g/mol (Base) |

| SMILES (Salt) | CN1C=C(CN)C2=CC=CC=C21.Cl |

| InChI Key | NOFZMDGMQKRLIV-UHFFFAOYSA-N (Base) |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) |

Structural Analysis & Pharmacophore Logic

The pharmacological utility of this compound stems from two distinct structural modifications to the indole scaffold:

-

N1-Methylation: Unlike the unsubstituted indole (NH), the N-methyl group removes a hydrogen bond donor site.[1][2] This increases lipophilicity (LogP) and prevents N-glucuronidation, potentially improving metabolic stability and blood-brain barrier (BBB) permeability.[1][2]

-

C3-Aminomethyl Linker: The shortened one-carbon linker (vs. ethyl in tryptamine) restricts conformational flexibility.[1][2] This is often exploited in medicinal chemistry to differentiate between serotonin receptor subtypes (5-HT) or to fit into restricted enzymatic pockets (e.g., tubulin binding sites).[1][2]

Pharmacophore Visualization

The following diagram illustrates the functional zones of the molecule relevant to ligand-protein binding.

Caption: Pharmacophore decomposition highlighting the N1-methyl metabolic shield and the cationic amine center critical for target engagement.

Synthetic Methodology

The synthesis of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride requires careful control of the reduction step to prevent dimerization or over-alkylation.[1][2] The most robust pathway involves the Vilsmeier-Haack formylation followed by reductive amination.[1][2]

Protocol: Reductive Amination Route

Precursor: 1-Methylindole (CAS: 603-76-9)[1][2]

Step 1: Vilsmeier-Haack Formylation[1][2]

-

Reagents: POCl₃ (1.1 eq), DMF (1.2 eq), 1-Methylindole (1.0 eq).

-

Conditions: 0°C to RT, then quench with ice/NaOH.

Step 2: Conversion to Oxime/Nitrile or Direct Reductive Amination

Direct reductive amination is preferred for atom economy.[1]

-

Reagents: 1-Methylindole-3-carboxaldehyde, NH₄OAc (10 eq), NaBH₃CN (1.5 eq).

-

Solvent: Methanol.

-

Procedure:

-

Workup: Acidify with 1M HCl (to decompose borate), basify with NaOH to pH >10, extract with DCM.

Step 3: Salt Formation[1][2]

-

Procedure: Dissolve the free base oil in anhydrous diethyl ether.

-

Precipitation: Add 2M HCl in diethyl ether dropwise at 0°C.

-

Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under vacuum.[1][2]

Synthetic Workflow Diagram

Caption: Step-wise synthesis via the Vilsmeier-Haack aldehyde intermediate, ensuring high regioselectivity at the C3 position.

Applications in Drug Discovery

This compound is not merely a reagent; it is a bioactive scaffold.[1][2][4] Research indicates two primary therapeutic areas:

A. Tubulin Polymerization Inhibition (Oncology)

Derivatives of (1-methyl-1H-indol-3-yl)methanamine have been identified as potent inhibitors of tubulin polymerization.[1][2][5] The indole core mimics the pharmacophore of colchicine-site binders.[1][2]

-

Mechanism: The molecule binds to the colchicine site of β-tubulin, disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in cancer lines (e.g., HeLa, MCF-7).[1]

B. Antileishmanial Agents

N-substituted derivatives have shown activity against Leishmania major.[1][2][6] The 1-methylindole moiety is critical for penetrating the parasitic membrane, while the amine functionality interacts with parasitic enzymes distinct from mammalian targets.[1][2]

Analytical Validation

To verify the identity of the synthesized or purchased material, the following spectral signatures must be observed:

| Method | Expected Signals (DMSO-d₆) |

| ¹H NMR | δ 8.20 (br s, 3H, NH₃⁺) : Ammonium protons.δ 7.7-7.0 (m, 4H) : Indole aromatic protons.δ 7.45 (s, 1H) : C2-H proton (distinct singlet).δ 4.15 (s, 2H) : Methylene linker (-CH₂-NH₂).δ 3.80 (s, 3H) : N-Methyl group (sharp singlet).[1][2] |

| MS (ESI+) | m/z 161.1 [M+H]⁺ : Corresponds to the protonated free base. |

| Melting Point | >200°C (Decomposition typical for HCl salts).[2] |

Safety & Handling (SDS Summary)

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

References

-

Konoscience . (n.d.).[1][2] (1-Methyl-1H-indol-3-yl)methanamine hydrochloride Product Page. Retrieved from

-

CymitQuimica . (n.d.).[1][2] (1-methyl-1H-indol-3-yl)methanamine CAS 19293-60-8.[1][2][10] Retrieved from

-

PubChem . (2025).[1][2][7] N-Methyl-1H-indole-3-methanamine (Compound Summary). National Library of Medicine.[1][2] Retrieved from [2]

-

Zhang, Y., et al. (2012).[1][2] Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry. Retrieved from

-

Qiyue Biology . (n.d.).[1][2] Product Data: CAS 1417634-73-1.[1][2][3][11] Retrieved from

Sources

- 1. CAS 22259-53-6 | (1H-Indol-3-YL)methanamine - Synblock [synblock.com]

- 2. (1-methyl-1H-indol-3-yl)methanamine | CymitQuimica [cymitquimica.com]

- 3. (1-Methyl-1H-indol-3-yl)methanamine hydrochloride CAS:1417634-73-1 [qiyuebio.com]

- 4. What are the uses of Methylamine hydrochloride in different fields?_Chemicalbook [chemicalbook.com]

- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-(1-methyl-1H-indol-3-yl)methyleneamines and 3,3-diaryl-4-(1-methyl-1H-indol-3-yl)azetidin-2-ones as potential antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methyl-1H-indole-3-methanamine | C10H12N2 | CID 96388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. fishersci.se [fishersci.se]

- 10. 19293-60-8|(1-Methyl-1H-indol-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 11. (1-Methyl-1H-indol-3-yl)methanamine hydrochloride - CAS:1417634-73-1 - 北京欣恒研科技有限公司 [konoscience.com]

Methodological & Application

Synthesis protocols using (1-Methyl-1H-indol-3-yl)methanamine hydrochloride as a reagent

Application Note: High-Fidelity Synthesis Protocols Using (1-Methyl-1H-indol-3-yl)methanamine Hydrochloride

Introduction: The Privileged Indole Scaffold

(1-Methyl-1H-indol-3-yl)methanamine hydrochloride (CAS: 83783-69-9) represents a distinct class of "privileged structures" in medicinal chemistry. Unlike its homolog tryptamine (which possesses an ethyl spacer), this reagent features a methylene spacer connecting the indole core to the primary amine.

Key Structural Advantages:

-

N1-Methylation: The methyl group at the indole nitrogen (position 1) blocks hydrogen bond donation, significantly altering the lipophilicity profile (

) and preventing metabolic glucuronidation at this site, a common clearance pathway for NH-indoles. -

Primary Amine Reactivity: The C3-methanamine moiety serves as a potent nucleophile, ideal for rapid diversification via amide coupling, reductive amination, and multicomponent reactions (MCRs).

-

Electronic Profile: The electron-rich indole ring facilitates

stacking interactions in protein binding pockets, making this scaffold highly relevant for GPCR ligands (e.g., serotonin/melatonin analogs) and kinase inhibitors.

Handling and Stability

-

Physical State: The hydrochloride salt is a hygroscopic crystalline solid.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Desiccate before weighing.

-

Free Base Liberation: For reactions sensitive to acidic byproducts or requiring non-polar solvents, the free base can be generated in situ using a tertiary amine (DIPEA/TEA) or pre-liberated via carbonate wash.

-

Caution: The free base is prone to oxidation (browning) upon prolonged air exposure.

-

Module A: HATU-Mediated Amide Coupling

Primary Application: Synthesis of GPCR Ligand Libraries

This protocol utilizes HATU, a gold-standard coupling reagent, to ensure rapid conversion even with sterically hindered carboxylic acids. The inclusion of DIPEA is critical to neutralize the HCl salt of the starting amine.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Carboxylic Acid (R-COOH) | 1.0 | Electrophile |

| (1-Methyl-1H-indol-3-yl)methanamine HCl | 1.1 | Nucleophile |

| HATU | 1.2 | Coupling Agent |

| DIPEA (N,N-Diisopropylethylamine) | 3.5 | Base (Neutralizes HCl & activates acid) |

| DMF (Anhydrous) | [0.2 M] | Solvent |

Step-by-Step Protocol

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual Cue: Solution often turns slightly yellow.

-

Amine Addition: Add (1-Methyl-1H-indol-3-yl)methanamine HCl (1.1 equiv) directly to the vessel.

-

Neutralization: Immediately add the remaining DIPEA (1.5 equiv). Note: This split-base addition prevents premature hydrolysis of the active ester while ensuring the amine salt is neutralized.

-

Reaction: Purge with Nitrogen, cap, and stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product).

-

Workup:

-

Dilute with Ethyl Acetate (10x reaction volume).

-

Wash sequentially with: 1N HCl (remove excess amine/DIPEA), Sat. NaHCO₃ (remove unreacted acid), and Brine.

-

Dry over Na₂SO₄, filter, and concentrate.

-

Workflow Visualization

Figure 1: Split-base addition strategy for HATU coupling of amine salts.

Module B: Reductive Amination (Secondary Amine Synthesis)

Primary Application: Tuning solubility and pKa for CNS penetration.

Direct alkylation with halides often leads to over-alkylation (tertiary/quaternary amines). Reductive amination using Sodium Triacetoxyborohydride (STAB) is the preferred method for mono-alkylation due to its mildness and selectivity for imines over aldehydes.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| (1-Methyl-1H-indol-3-yl)methanamine HCl | 1.0 | Amine Source |

| Aldehyde (R-CHO) | 1.1 | Carbonyl Source |

| NaBH(OAc)₃ (STAB) | 1.5 | Reducing Agent |

| Acetic Acid (AcOH) | 1.0 | Catalyst (Imine formation) |

| DIPEA | 1.0 | Neutralize HCl salt |

| DCE (1,2-Dichloroethane) | [0.1 M] | Solvent |

Step-by-Step Protocol

-

Free Base Generation (In-situ): Suspend the indole-amine HCl (1.0 equiv) in DCE. Add DIPEA (1.0 equiv) and stir for 10 mins until clear.

-

Imine Formation: Add the Aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 1–2 hours.

-

Checkpoint: Formation of the imine (Schiff base) is often visible by TLC or LCMS.

-

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Note: Gas evolution (H₂) may occur; ensure venting.

-

-

Quench: Stir overnight. Quench with Sat. NaHCO₃.

-

Extraction: Extract with DCM (3x). The product is in the organic layer.[1][2]

Module C: Ugi 4-Component Reaction (4-CR)

Primary Application: High-throughput generation of peptidomimetic libraries.

This multicomponent reaction assembles the indole-amine, an aldehyde, a carboxylic acid, and an isocyanide into a complex bis-amide scaffold in a single pot.

Mechanism & Logic

The reaction proceeds via the formation of an imine (from amine + aldehyde), protonation by the acid, attack by the isocyanide, and subsequent Mumm rearrangement.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Aldehyde (R1-CHO) | 1.0 | Component 1 |

| (1-Methyl-1H-indol-3-yl)methanamine HCl | 1.0 | Component 2 (Amine) |

| Carboxylic Acid (R2-COOH) | 1.0 | Component 3 |

| Isocyanide (R3-NC) | 1.0 | Component 4 |

| Methanol (MeOH) | [0.5 M] | Solvent (Crucial for Ugi) |

| TEA (Triethylamine) | 1.0 | Base (Neutralize HCl) |

Step-by-Step Protocol

-

Pre-mix: In a screw-cap vial, dissolve the Aldehyde (1.0 equiv) in MeOH.

-

Amine Addition: Add the Indole-Amine HCl (1.0 equiv) and TEA (1.0 equiv). Stir for 30 mins to allow imine formation.

-

Expert Tip: Pre-forming the imine improves yield and reduces side reactions with the isocyanide.

-

-

Component Addition: Add the Carboxylic Acid (1.0 equiv) followed immediately by the Isocyanide (1.0 equiv).

-

Reaction: Seal the vial and stir at RT for 24 hours.

-

Optimization: If conversion is low after 24h, heat to 50°C.

-

-

Isolation: Many Ugi products precipitate in MeOH. Check for solids. If solid, filter and wash with cold MeOH. If soluble, evaporate solvent and purify via flash chromatography (0-5% MeOH in DCM).

Reaction Pathway Visualization

Figure 2: Mechanistic assembly of the Ugi 4-CR using the indole-methanamine.[3]

References

-

General Indole Reactivity & Amide Coupling

-

BenchChem Technical Support. "Synthesis of Indole-3-Carboxamide Derivatives." (Adapted for amine nucleophiles).

-

-

Reductive Amination Protocols

- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. 1996, 61, 11, 3849–3862.

-

Ugi Reaction with Indoles

- Research Journal of Pharmaceutical, Biological and Chemical Sciences.

-

Reagent Properties

- PubChem Compound Summary for CID 96388 (N-Methyl-1H-indole-3-methanamine).

Sources

Application Note: Preparation of Schiff Bases from (1-Methyl-1H-indol-3-yl)methanamine Hydrochloride

Abstract & Scope

This application note details the optimized protocol for synthesizing Schiff bases (imines) utilizing (1-Methyl-1H-indol-3-yl)methanamine hydrochloride as the primary amine precursor. Indole-based Schiff bases are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and antioxidant properties.

The core challenge addressed in this guide is the effective utilization of the hydrochloride salt form of the amine. Standard Schiff base condensation requires a nucleophilic free amine; thus, this protocol integrates an in situ neutralization strategy to streamline the workflow, avoiding the instability associated with isolating the free base intermediate.

Chemical Strategy & Mechanism[1][2][3]

Structural Analysis

The starting material, (1-Methyl-1H-indol-3-yl)methanamine , features an indole ring methylated at the

Reaction Mechanism

The synthesis follows a nucleophilic addition-elimination pathway:

-

Neutralization: The non-nucleophilic ammonium salt (

) is deprotonated by a base (Sodium Acetate or Triethylamine) to release the free amine. -

Nucleophilic Attack: The free amine attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The resulting hemiaminal intermediate undergoes acid-catalyzed dehydration (often utilizing trace acid or the conjugate acid of the base) to form the stable azomethine (

) bond.

Mechanistic Workflow (DOT Visualization)

Figure 1: Mechanistic pathway from amine hydrochloride salt to final Schiff base product.

Experimental Protocol

Materials & Reagents

| Component | Specification | Role |

| Amine Precursor | (1-Methyl-1H-indol-3-yl)methanamine HCl | Nucleophile Source |

| Carbonyl Source | Substituted Benzaldehyde (1.0 eq) | Electrophile |

| Base | Sodium Acetate (anhydrous) or Et | Acid Scavenger |

| Solvent | Absolute Ethanol or Methanol | Reaction Medium |

| Catalyst (Optional) | Glacial Acetic Acid (2-3 drops) | Dehydration Promoter |

Standardized Workflow (Method A: Acetate-Promoted)

This method is preferred for acid-sensitive substrates as the acetate provides a buffered environment.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of (1-Methyl-1H-indol-3-yl)methanamine hydrochloride in 10-15 mL of absolute ethanol.

-

Neutralization: Add 1.2 mmol of anhydrous Sodium Acetate (NaOAc). Stir at room temperature for 10-15 minutes.

-

Observation: The solution may become slightly cloudy as NaCl precipitates, or clear up depending on solubility.

-

-

Addition: Add 1.0 mmol of the desired aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) to the mixture.

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (

for EtOH) for 3–6 hours .-

Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

-

-

Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 50 mL of crushed ice/water .

-

Stir vigorously for 15 minutes to induce precipitation.

-

-

Purification:

-

Filter the solid precipitate under vacuum.

-

Wash with cold water (

) to remove residual salts. -

Recrystallize from hot Ethanol or Ethanol/Water mixture.

-

Method B: Triethylamine (Et N) Variation

Use this method if the aldehyde is highly unreactive.

-

Dissolve 1.0 mmol Amine HCl in 15 mL Methanol.

-

Add 1.2 mmol Triethylamine (Et

N). Stir for 10 mins. -

Add 1.0 mmol Aldehyde.

-

Add 2 drops of Glacial Acetic Acid (Catalyst).[1]

-

Reflux for 4–8 hours.

-

Isolate as described in Method A.

Process Optimization & Decision Logic

The synthesis of Schiff bases is an equilibrium reaction. Driving the equilibrium toward the product is essential for high yields.

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitate on Cooling | Product is soluble in EtOH/Water | Evaporate solvent to 1/3 volume before pouring into ice; or extract with Dichloromethane (DCM). |

| Low Yield | Incomplete Dehydration | Use a Dean-Stark trap with Toluene (if solubility permits) to physically remove water. |

| Starting Material Remains | Salt not fully neutralized | Ensure Base is added before Aldehyde; verify pH is neutral/slightly basic (pH 7-8). |

| Oily Product | Impurities preventing crystallization | Triturate the oil with cold Hexane or Diethyl Ether to induce solidification. |

Characterization Standards

To validate the formation of the Schiff base, the following spectral signatures must be confirmed:

-

FT-IR Spectroscopy:

-

Target Signal: Strong absorption band at 1600–1630 cm

corresponding to the Azomethine ( -

Validation: Absence of Carbonyl (

) stretch at ~1700 cm

-

-

H-NMR (DMSO-d

-

Target Signal: Singlet at

8.3 – 8.9 ppm . This is the diagnostic proton attached to the imine carbon ( -

Indole Signals: N-Methyl singlet at ~3.7 ppm; Indole C2-H singlet at ~7.0-7.2 ppm.

-

References

-

General Protocol for Amine Salts: Sciencemadness Discussion Board. "Schiff base / imine with an amine salt?" (2018). Describes the use of acetate buffers for hydrochloride salts.

-

Indole Schiff Base Synthesis: Journal of Medicinal and Nanomaterials Chemistry. "Schiff base indole derivatives: Synthesis and biological activities - a comprehensive review" (2025). Reviews condensation conditions for indole derivatives.

-

Biological Relevance: International Journal of Organic Chemistry. "Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works" (2013).[2] Highlights the antimicrobial utility of the azomethine linkage.[3]

-

Analogous Chemistry (Tryptamine): Molbank. "Synthesis of novel Schiff base N-[(E)-1-(1H-indole-3-yl)methylidene]..." (2004).[4] Provides specific NMR data and workup procedures for indole-3-methyl systems.

-

Compound Properties: PubChem. "N-Methyl-1H-indole-3-methanamine."[5] National Library of Medicine.

Sources

Application Note: Strategies and Protocols for Amide Coupling with (1-Methyl-1H-indol-3-yl)methanamine

Introduction

Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry and drug discovery, forming the backbone of countless pharmaceutical agents and bioactive molecules.[1][2] The target amine for this guide, (1-Methyl-1H-indol-3-yl)methanamine, represents a valuable scaffold. The indole core is a privileged structure in pharmacology, while the primary amine provides a versatile handle for diversification. The N-methylation of the indole ring enhances metabolic stability and modulates the electronic properties compared to its unsubstituted counterpart, making it a desirable building block.

However, the direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient due to a competing and much faster acid-base reaction that forms a non-reactive ammonium carboxylate salt.[3] Therefore, the process universally relies on the "activation" of the carboxylic acid to render it sufficiently electrophilic for attack by the amine.

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing amide coupling reactions with (1-Methyl-1H-indol-3-yl)methanamine. It moves beyond simple step-by-step instructions to explain the causality behind procedural choices, compares common protocols, and offers robust, field-proven methodologies for achieving high-yield, high-purity outcomes.

Core Principles & Mechanistic Overview

The fundamental principle of modern amide coupling is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." The activated intermediate is then susceptible to nucleophilic attack by the primary amine of (1-Methyl-1H-indol-3-yl)methanamine.

Caption: General workflow for amide bond formation.

Key Parameters for Reaction Optimization

The success of an amide coupling reaction hinges on the judicious selection of four key components: the coupling reagent, an optional additive, a base, and the solvent.

Selection of the Coupling Reagent

The choice of coupling reagent is the most critical decision and is often a trade-off between reactivity, cost, and ease of purification. For coupling with (1-Methyl-1H-indol-3-yl)methanamine, two classes of reagents are highly recommended: carbodiimides and uronium salts.

-

Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a cost-effective and widely used reagent.[4] It activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][5] A significant advantage of EDC is that its urea byproduct is water-soluble, simplifying purification through a standard aqueous workup.[4] However, the O-acylisourea intermediate can be prone to side reactions and racemization if the carboxylic acid has a chiral center.[2]

-

Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent known for its high efficiency, rapid reaction rates, and low propensity for racemization.[6][7] It activates the carboxylic acid via its 1-hydroxy-7-azabenzotriazole (HOAt) moiety to form a highly reactive OAt-active ester.[6] This makes HATU particularly effective for coupling sterically hindered substrates or less nucleophilic amines.[6]

| Feature | EDC / HOBt | HATU |

| Reactivity | Good to Excellent | Excellent |

| Reaction Speed | Moderate to Fast (1-24 h) | Very Fast (15 min - 4 h)[6] |

| Racemization Risk | Low (with HOBt additive)[4] | Very Low[7] |

| Cost | Lower | Higher |

| Byproduct Removal | Water-soluble (Aqueous Wash)[4] | Water-soluble (Aqueous Wash) |

| Best For | Routine couplings, large-scale synthesis | Difficult couplings, hindered substrates, speed |

The Role of Additives (HOBt & HOAt)

Additives are crucial, especially when using carbodiimides like EDC.

-

1-Hydroxybenzotriazole (HOBt): When used with EDC, HOBt serves two purposes. It reacts with the O-acylisourea intermediate to form an HOBt-active ester. This new intermediate is less prone to racemization and is still highly reactive towards the amine.[4][5] It also acts as a scavenger for any unreacted carbodiimide, preventing side reactions.

-

1-Hydroxy-7-azabenzotriazole (HOAt): This is an integral part of the HATU reagent. The presence of the nitrogen atom in the pyridine ring of HOAt accelerates the coupling reaction and is even more effective at suppressing racemization than HOBt.[6]

Base Selection

A non-nucleophilic organic base is required to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step.[8] It also acts as a scavenger for the acid generated during the reaction.

-

N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is the most common choice. Its steric bulk prevents it from acting as a nucleophile, meaning it will not compete with the desired amine in the coupling reaction.

-

Triethylamine (TEA): While also used, TEA is slightly more nucleophilic than DIPEA and can sometimes lead to minor side products.

-

Stoichiometry: Typically, 2-5 equivalents of the base are used to ensure the reaction medium remains basic and to drive the reaction to completion.[1][6]

Solvent Considerations

The choice of solvent is critical for ensuring all reagents remain dissolved throughout the reaction. Polar aprotic solvents are standard.

-

N,N-Dimethylformamide (DMF): An excellent solvent with a high dielectric constant, capable of dissolving a wide range of substrates. It is often the solvent of choice for difficult couplings.

-

Dichloromethane (DCM): A good, lower-boiling point solvent for many standard couplings. Its volatility makes for easier removal post-reaction.

-

Acetonitrile (ACN): Another effective polar aprotic solvent.

-

Tetrahydrofuran (THF): Suitable for substrates that are readily soluble.[9]

Note on Solvent Purity: All solvents must be anhydrous (dry), as water will hydrolyze the activated intermediates and consume the coupling reagent, leading to lower yields.

Validated Experimental Protocols

The following protocols are designed for a typical 0.5 mmol scale reaction. Reagent quantities should be scaled accordingly.

Protocol 1: Standard Amide Coupling using EDC/HOBt

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Materials:

-

Carboxylic Acid (0.5 mmol, 1.0 eq)

-

(1-Methyl-1H-indol-3-yl)methanamine (0.55 mmol, 1.1 eq)

-

EDC·HCl (0.75 mmol, 1.5 eq)

-

HOBt·H₂O (0.75 mmol, 1.5 eq)

-

DIPEA (1.5 mmol, 3.0 eq)

-

Anhydrous DMF or DCM (5 mL)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq), (1-Methyl-1H-indol-3-yl)methanamine (1.1 eq), and HOBt·H₂O (1.5 eq).

-

Add anhydrous DMF (5 mL) and stir the mixture until all solids are dissolved.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Add EDC·HCl (1.5 eq) portion-wise over 2-3 minutes. A slight exotherm may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-18 hours.

-

Monitor Progress: The reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (usually the carboxylic acid) is consumed.

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate (25 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated aqueous NaHCO₃ (2 x 15 mL) to remove excess HOBt and unreacted carboxylic acid.

-

1M HCl (2 x 15 mL) to remove excess amine and DIPEA.

-

Brine (1 x 20 mL) to remove residual water.

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[10]

Caption: Experimental workflow for the EDC/HOBt coupling protocol.

Protocol 2: High-Efficiency Amide Coupling using HATU

This protocol is ideal for sterically hindered substrates, challenging couplings, or when rapid reaction times are desired.

Materials:

-

Carboxylic Acid (0.5 mmol, 1.0 eq)

-

(1-Methyl-1H-indol-3-yl)methanamine (0.5 mmol, 1.0 eq)

-

HATU (0.55 mmol, 1.1 eq)

-

DIPEA (1.0 mmol, 2.0 eq)

-

Anhydrous DMF (5 mL)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HATU (1.1 eq).

-

Add anhydrous DMF (5 mL) and stir to dissolve.

-

Add DIPEA (2.0 eq) to the solution.

-

Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This step generates the highly reactive OAt-active ester.[6]

-

Add a solution of (1-Methyl-1H-indol-3-yl)methanamine (1.0 eq) in a small amount of DMF (~1 mL) to the pre-activated mixture.

-

Stir the reaction at room temperature for 1-4 hours.

-

Monitor Progress: Monitor the reaction by TLC or LC-MS for the disappearance of the amine.

Workup and Purification:

-

Dilute the reaction mixture with ethyl acetate (25 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with:

-

Saturated aqueous NaHCO₃ (2 x 15 mL).

-

1M HCl (2 x 15 mL) to remove HOAt byproducts.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for the high-efficiency HATU protocol.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Wet solvents or reagents.3. Insufficient base. | 1. Use fresh, high-quality coupling reagents.2. Use anhydrous solvents and dry glassware.3. Increase equivalents of DIPEA to 3-4 eq. |

| Unreacted Amine | 1. Carboxylic acid activation was incomplete.2. Sterically hindered carboxylic acid. | 1. Ensure sufficient equivalents of coupling reagent (1.2-1.5 eq).2. Switch from EDC/HOBt to the more reactive HATU protocol. |

| Multiple Byproducts | 1. Reaction temperature too high.2. Guanidinium formation (with HATU).3. Side reactions on the indole ring. | 1. Run the reaction at 0 °C to RT.2. Follow the pre-activation protocol for HATU; do not mix HATU and amine first.[7]3. Ensure reaction is not overly acidic or basic during workup. |

| Difficulty in Purification | 1. Water-soluble byproducts remain.2. Product has similar polarity to starting materials. | 1. Perform all recommended aqueous washes thoroughly.2. Optimize chromatography conditions (e.g., try different solvent systems, use a gradient elution). |

Conclusion

The successful amide coupling of (1-Methyl-1H-indol-3-yl)methanamine is readily achievable through the careful selection of modern coupling reagents and optimized reaction conditions. For routine syntheses, the EDC/HOBt protocol offers a robust and economical solution. For more challenging substrates, sterically hindered partners, or when reaction speed is paramount, the HATU protocol provides superior efficiency and reliability. In all cases, the use of anhydrous solvents, an appropriate non-nucleophilic base like DIPEA, and diligent reaction monitoring are critical for maximizing yield and purity. These well-established methodologies provide a strong foundation for the synthesis of diverse compound libraries based on this valuable indole scaffold.

References

-

Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Phys.org. [Link]

-

Pattar, V. P., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

ResearchGate. (n.d.). Transition-metal-free coupling of 1H-indol-3-yl methaneamines with boronic acids. ResearchGate. [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Organic-chemistry.org. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

-

Sabatini, M. T., et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

- Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

-

Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?. Reddit. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?. ResearchGate. [Link]

-

Furia, E., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Organic & Biomolecular Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Synple Chem. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepatochem.com [hepatochem.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. peptide.com [peptide.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chempep.com [chempep.com]

- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 9. synplechem.com [synplechem.com]

- 10. researchgate.net [researchgate.net]

Step-by-step synthesis of (1-Methyl-1H-indol-3-yl)methanamine derivatives

Application Note: High-Efficiency Synthesis of (1-Methyl-1H-indol-3-yl)methanamine Derivatives

Executive Summary & Strategic Rationale

The (1-Methyl-1H-indol-3-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for CNS-active agents (serotonin modulators) and kinase inhibitors. While direct Mannich reactions (Gramine route) are historically significant, they are often limited to dimethylamine derivatives and suffer from reversibility or difficult mono-alkylation control.

This Application Note details a robust, modular two-step synthesis designed for high-throughput Structure-Activity Relationship (SAR) generation.

-

Vilsmeier-Haack Formylation: Regioselective installation of a reactive handle at C3.

-

Reductive Amination: A versatile divergence point allowing the rapid synthesis of secondary and tertiary amine derivatives under mild conditions.

Key Advantages of this Protocol:

-

Modularity: The aldehyde intermediate allows access to diverse amine derivatives (primary, secondary, tertiary) from a single precursor.

-

Scalability: Avoids the use of volatile formaldehyde gas or unstable Mannich salts.

-

Selectivity: Sodium Triacetoxyborohydride (STAB) ensures mono-alkylation without over-reduction of the indole ring.

Synthetic Pathway Visualization

The following diagram outlines the reaction logic and mechanism.

Figure 1: Modular synthetic workflow for indole-3-methanamine derivatives via aldehyde intermediate.

Module 1: Synthesis of 1-Methylindole-3-carboxaldehyde

Objective: Regioselective formylation of 1-methylindole at the C3 position. Mechanism: Electrophilic Aromatic Substitution via the Vilsmeier reagent (Chloroiminium ion).[1][2][3][4]

Materials:

-

1-Methylindole (CAS: 603-76-9)

-

Phosphorus Oxychloride (

) [DANGER: Reacts violently with water] -

N,N-Dimethylformamide (DMF) (Anhydrous)[5]

-

Sodium Hydroxide (NaOH), 5M aqueous solution

Step-by-Step Protocol:

-

Reagent Preparation (In Situ):

-

In a flame-dried round-bottom flask under

atmosphere, add anhydrous DMF (5.0 equiv relative to indole). -

Cool to 0°C using an ice bath.

-

Add

(1.2 equiv) dropwise over 20 minutes. Critical: Maintain internal temperature <10°C to prevent thermal decomposition.[5] -

Stir at 0°C for 30 minutes to form the Vilsmeier complex (typically a white/yellow suspension).

-

-

Substrate Addition:

-

Dissolve 1-methylindole (1.0 equiv) in a minimal amount of DMF.

-

Add the indole solution dropwise to the Vilsmeier complex at 0°C.

-

Allow the mixture to warm to room temperature (RT) and then heat to 35-40°C for 2 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by the aldehyde (

-

-

Hydrolysis & Workup:

-

Cool the reaction mixture to 0°C.

-

Pour the mixture slowly into crushed ice (approx. 5x reaction volume).

-

Slowly add 5M NaOH with vigorous stirring until pH

9-10. Caution: Exothermic.[5] -

The product usually precipitates as a solid.[1]

-

Option A (Precipitate): Filter the solid, wash with cold water, and dry in a vacuum oven.

-

Option B (Extraction): If oil forms, extract with Dichloromethane (DCM) (3x), wash with brine, dry over

, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc) if necessary.

-

Typical Yield: 85-95%.

-

Module 2: Reductive Amination (Derivatization)

Objective: Conversion of the aldehyde to secondary/tertiary amines.

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over

Materials:

-

1-Methylindole-3-carboxaldehyde (from Module 1)

-

Target Amine (Primary or Secondary amine, e.g., Methylamine, Benzylamine, Morpholine)

-

Sodium Triacetoxyborohydride (STAB)[6]

-

Acetic Acid (AcOH)[7]

-

1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Protocol:

-

Imine Formation:

-

In a reaction vial, dissolve 1-methylindole-3-carboxaldehyde (1.0 equiv) in DCE (0.2 M concentration).

-

Add the amine (1.1 - 1.2 equiv).

-

Add Acetic Acid (1.0 equiv). Note: AcOH catalyzes imine formation and buffers the reaction.

-

Stir at RT for 30-60 minutes.

-

-

Reduction:

-

Add STAB (1.5 equiv) in one portion.

-

Stir at RT for 4–16 hours under

. -

Checkpoint: Monitor by LC-MS or TLC. The aldehyde peak should vanish.

-

-

Workup:

-

Quench by adding saturated aqueous

(gas evolution will occur). -

Stir for 15 minutes to decompose excess borohydride.

-

Extract with DCM or EtOAc (3x).

-

Wash combined organics with Brine, dry over

, and concentrate.[8]

-

-

Purification:

-

Amine Products are Basic: Purify using Flash Chromatography on silica gel.

-

Mobile Phase: DCM:MeOH:NH4OH (e.g., 95:4:1). The ammonia is crucial to prevent the amine product from streaking on the silica.

-

Alternatively, convert to HCl salt by adding 2M HCl in Ether to the crude oil for precipitation.

-

Quantitative Data Summary & Troubleshooting

| Parameter | Vilsmeier-Haack (Step 1) | Reductive Amination (Step 2) |

| Limiting Reagent | Indole | Aldehyde |

| Key Reagent | NaBH(OAc)3 (STAB) | |

| Temperature | 0°C | Room Temperature (20-25°C) |

| Typical Yield | 85 - 95% | 70 - 90% |

| Major Impurity | Unreacted Indole | Over-alkylated amine (rare with STAB) |

| Safety Hazard | Thermal runaway ( | Hydrogen gas evolution (Quench) |

Troubleshooting Guide:

-

Problem: Low conversion in Step 2.

-

Problem: Product streaking on TLC/Column.

-

Solution: The amine interacts with silanols. Pre-wash the TLC plate or column with 1% Triethylamine (TEA) or use DCM/MeOH/

eluent.

-

-

Problem: Dialkylation (when using primary amines).

-

Solution: Use a larger excess of the amine (2-3 equiv) relative to the aldehyde to favor mono-alkylation, or use the STAB protocol which is kinetically slower towards the secondary amine product than the initial imine.

-

References

-

Vilsmeier-Haack Reaction Mechanism & Protocol

-

Reductive Amin

-

Synthesis of Indole-3-carboxaldehydes

-

Safety of Vilsmeier Reagents

- Source: Mettler Toledo Thermal Analysis. "Thermal Hazards of the Vilsmeier-Haack Reaction."

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Troubleshooting & Optimization

Recrystallization techniques for purifying (1-Methyl-1H-indol-3-yl)methanamine hydrochloride

[1]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with (1-Methyl-1H-indol-3-yl)methanamine hydrochloride (also known as 1-methyl-1H-indole-3-methylamine HCl).[1] This compound is a critical intermediate in the synthesis of tryptamine analogs and CNS-active agents (e.g., triptan series).

High purity is essential because indole-based impurities often polymerize, leading to color degradation (pinking/browning) that complicates downstream biological assays.[1] This guide provides a self-validating purification system designed to remove common impurities such as 1-methylindole-3-carboxaldehyde (starting material) and inorganic salts from reduction steps.[1]

Physicochemical Profile

| Property | Description |

| Structure | Indole core, N-methylated (pos 1), primary aminomethyl chain (pos 3).[1] |

| Form | Hydrochloride salt (Ionic lattice). |

| Solubility | High in water, MeOH, EtOH. Moderate in IPA. Low in EtOAc, Et2O, Heptane. |

| Key Risk | Oxidation: Indoles are electron-rich and prone to air-oxidation (dimerization).[1] Hygroscopicity: The HCl salt attracts atmospheric moisture. |

Solvent System Selection (The "Why")

The choice of solvent is dictated by the polarity difference between the ionic salt (product) and the non-polar organic impurities.

Solvent Decision Matrix

| Solvent System | Role | Application Context | Pros/Cons |

| Ethanol (Abs.)[1][2][3] / Diethyl Ether | Primary | Small Scale (<5g). The "Gold Standard" for amine salts. | Pro: Excellent crystal formation.[4] Con: Ether is highly flammable; highly volatile. |

| Isopropanol (IPA) / Ethyl Acetate | Alternative | Scale Up (>10g). Safer thermal profile. | Pro: Slower crystallization (higher purity); less "oiling out." Con: Lower yield if not cooled sufficiently. |

| Methanol / Isopropyl Acetate | Industrial | High Throughput. | Pro: Displaces water effectively. Con: Methanol toxicity; requires careful anti-solvent addition. |

Detailed Experimental Protocol

Objective: Purify crude (1-Methyl-1H-indol-3-yl)methanamine HCl to >98% purity (HPLC).

Method A: The Ethanol/Ether Displacement (Standard)

Prerequisites:

-

Degassed solvents (sparged with N2) to prevent oxidation.

-

Activated Charcoal (Norit) for color removal.

Step-by-Step Workflow:

-

Dissolution:

-

Place crude solid in a round-bottom flask.

-

Add Absolute Ethanol (minimum amount) while heating to gentle reflux (approx. 75°C).

-

Target: 1g solid per 5–8 mL EtOH. If not dissolving, add MeOH dropwise (max 10% vol).

-

-

Impurities Scavenging (Crucial):

-

If solution is colored (pink/brown), add Activated Charcoal (5-10 wt%).[1]

-

Stir at reflux for 10 minutes.

-

Hot Filtration: Filter rapidly through a Celite pad (pre-warmed funnel) to remove charcoal. Note: Do not let the solution cool, or product will crystallize in the funnel.

-

-

Crystallization:

-

Nucleation & Growth:

-

Seal the flask under Nitrogen.

-

Allow to cool to Room Temperature (RT) slowly (undisturbed) for 2 hours.

-

Transfer to a fridge (4°C) for 4 hours, then freezer (-20°C) overnight.

-

-

Isolation:

-

Filter crystals via Buchner funnel (cold).

-

Wash with cold Et2O.

-

Dry in a vacuum desiccator over P2O5 (to remove water/HCl traces).

-

Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a sticky oil droplets form at the bottom of the flask. Cause: The anti-solvent (Ether/Hexane) was added too fast, or the temperature dropped too quickly, causing Liquid-Liquid Phase Separation (LLPS) before crystal nucleation.

Corrective Action (The Re-Heat Method):

-

Re-heat the mixture until the oil redissolves (add a splash of EtOH if needed).

-

Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

-

Slow Down: Cool much slower. Wrap the flask in a towel to insulate it as it cools to RT.

Issue 2: Persistent Discoloration

Symptom: Crystals are off-white or pinkish. Cause:[1] Indole oxidation products (dimers) are trapped in the crystal lattice.

Corrective Action:

-

Repeat the recrystallization using Isopropanol (IPA) instead of Ethanol. IPA allows for higher temperature processing without boiling off as fast, improving charcoal efficiency.

-

Ensure the wash solvent (Ether) is peroxide-free.[1]

Issue 3: Low Yield

Symptom: Very few crystals recovered. Cause: Too much solvent used (product remains in mother liquor).

Corrective Action:

-

Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

-

Repeat the cooling/freezing process to harvest a "second crop." (Note: Second crop is usually lower purity).

Logic & Workflow Visualization

Diagram 1: The "Oiling Out" Recovery Logic

This decision tree helps you navigate the most common failure mode in amine salt purification.

Caption: Workflow for managing phase separation (oiling out) during indole salt crystallization.

Frequently Asked Questions (FAQs)

Q: Can I use Hexane instead of Diethyl Ether? A: Yes, but proceed with caution. Hexane is much less polar than Ether. Adding Hexane to an Ethanol solution of an amine salt often causes immediate "oiling out" because the polarity shift is too drastic. If you must use Hexane, use Isopropanol (IPA) as the primary solvent, not Ethanol.

Q: My product turned pink on the filter paper. Why? A: This is "surface oxidation." The residual solvent contained traces of acid or the crystal surface reacted with air.

-

Fix: Wash immediately with cold, dry Ether to remove the surface film and place in a vacuum desiccator immediately. Do not air dry on the bench for long periods.

Q: How do I convert the free base to the Hydrochloride salt initially? A: Dissolve the free base oil in dry Diethyl Ether. Add 2M HCl in Ether (commercial solution) dropwise with vigorous stirring. The salt will precipitate instantly as a white solid. Filter and then recrystallize using the protocol above. Avoid aqueous HCl if possible to skip the water removal step [1].

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for general amine hydrochloride purification and solvent pairs).

-

PubChem. (n.d.).[6] Compound Summary for CID 472107: (1H-Indol-3-yl)methanamine.[1][6] National Library of Medicine. Retrieved February 22, 2026, from [Link] (Source for physical properties and structural data).

- Google Patents. (n.d.). Process for the preparation of indole derivatives (Related Art). Retrieved February 22, 2026, from (General reference for indole alkylamine synthesis workups).

Sources

- 1. (1-methyl-1H-indol-3-yl)methanamine | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Indol-3-Ylmethanamine | C9H10N2 | CID 472107 - PubChem [pubchem.ncbi.nlm.nih.gov]

Storage conditions to maximize stability of (1-Methyl-1H-indol-3-yl)methanamine

Answering the user's request.

Technical Support Center: (1-Methyl-1H-indol-3-yl)methanamine

A Guide to Maximizing Chemical Stability Through Optimal Storage and Handling

Welcome to the technical support resource for (1-Methyl-1H-indol-3-yl)methanamine. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and troubleshoots common issues related to the storage of this compound, grounding our recommendations in the fundamental principles of its chemical structure.

(1-Methyl-1H-indol-3-yl)methanamine incorporates two key chemical moieties: an N-methylated indole ring and a primary aminomethyl group. The indole nucleus is an electron-rich aromatic system, making it susceptible to oxidation, while the primary amine is sensitive to both oxidation and moisture.[1][2] Consequently, the stability of this molecule is directly dependent on controlling its exposure to atmospheric oxygen, light, and water.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid (1-Methyl-1H-indol-3-yl)methanamine?

A1: For long-term stability of the solid compound, it is critical to mitigate exposure to atmospheric catalysts of degradation. The optimal conditions are:

-

Temperature: -20°C or below. Lower temperatures slow down the rate of all potential degradation reactions.

-

Atmosphere: Under an inert gas atmosphere (e.g., argon or nitrogen). This is the most critical factor to prevent oxidation of the indole ring and the primary amine.

-

Light: Protected from light. Store in an amber glass vial or a clear vial wrapped in aluminum foil.[1][3] Indole derivatives are often light-sensitive and can undergo photodegradation.[1][4]

-

Moisture: In a dry, desiccated environment. The primary amine group is hygroscopic and can absorb atmospheric moisture, which may facilitate degradation.[2] Storing the vial within a secondary container containing a desiccant is a recommended practice.

Q2: I only need to store the solid compound for a few weeks. Are the long-term conditions still necessary?

A2: While short-term storage is more forgiving, adherence to best practices is still advised to ensure maximum purity. For storage up to 4 weeks, refrigeration at 2-8°C is acceptable, provided the compound is kept in a tightly sealed amber vial, preferably backfilled with inert gas.[1] However, if the vial is to be opened multiple times, the risk of introducing air and moisture increases significantly. For this reason, we strongly recommend creating single-use aliquots.

Q3: How should I prepare and store solutions of (1-Methyl-1H-indol-3-yl)methanamine?

A3: Solutions are generally less stable than the solid compound. To maximize the shelf-life of a stock solution:

-

Solvent Choice: Use an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Avoid aqueous buffers for long-term storage, as pH and dissolved oxygen can accelerate degradation.[1]

-

Aliquoting: Prepare small, single-use aliquots of your stock solution. This strategy is crucial as it minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk solution to air and moisture each time it is used.

-

Storage Conditions: Store solution aliquots at -80°C under an inert atmosphere.[1] The ultra-low temperature drastically reduces chemical reactivity. Ensure vials are sealed tightly with high-quality caps.

Q4: My solid (1-Methyl-1H-indol-3-yl)methanamine has developed a yellowish or pinkish tint. What does this mean?

A4: A color change in an indole-containing compound is a classic visual indicator of oxidative degradation.[1] The electron-rich indole ring can oxidize to form colored oligomeric or polymeric species. If you observe a color change, it is a strong indication that the purity of the compound has been compromised. We recommend using a fresh, uncompromised lot of the compound for any quantitative or sensitive downstream applications to ensure data integrity.

Troubleshooting Guide

Issue: My experimental results are inconsistent. Could the stability of my compound be the cause?

Possible Cause & Solution: Yes, this is a highly probable cause. Degradation of your compound, even partially, will lead to a lower effective concentration of the active molecule in your experiments, causing inconsistent biological activity or analytical readings.[1]

Self-Validation Steps:

-

Review Storage: Critically assess your storage protocol against the recommendations in this guide. Were the compound or its solutions exposed to air, light, or frequent temperature changes?

-

Visual Inspection: Check the solid material or solutions for any color change or the formation of precipitates.

-

Analytical Check: If possible, re-run a purity analysis (e.g., HPLC, LC-MS) on your stored sample and compare it to the certificate of analysis of a new lot or a freshly prepared sample.

-

Solution: Discard the suspect stock and prepare fresh solutions from a new, unopened vial of the solid compound, strictly adhering to the recommended storage protocols.

Issue: I don't have access to a glovebox for handling. What is the best alternative?

Possible Cause & Solution: Handling air-sensitive compounds without a dedicated inert atmosphere workstation requires careful technique to minimize exposure.[3][5]

Alternative Handling Protocol (Septum Technique):

-

Use a flask or vial with a rubber septum.

-

Insert a needle connected to a vacuum/inert gas manifold (like a Schlenk line).

-

Gently evacuate the air from the vessel and backfill with a positive pressure of dry nitrogen or argon. Repeat this cycle 3-5 times.

-

Maintain a slight positive pressure of the inert gas, which can be vented through an oil bubbler.[6][7]

-

Weigh out the compound quickly and add it to the flask under the positive flow of inert gas. Alternatively, add the compound first and then perform the purge cycles.

-

Anhydrous solvent can then be added via a gas-tight syringe through the septum to prepare solutions.

This technique, while not as foolproof as a glovebox, significantly reduces exposure to oxygen and moisture.[8]

Data Summary & Protocols

Table 1: Recommended Storage Conditions Summary

| Format | Duration | Temperature | Atmosphere | Container | Key Considerations |

| Solid | Short-Term (< 4 weeks) | 2-8°C | Inert Gas (Recommended) | Tightly sealed amber vial | Minimize opening; consider aliquoting. |

| Solid | Long-Term (> 4 weeks) | -20°C to -80°C | Inert Gas (Required) | Tightly sealed amber vial in a desiccated secondary container | Aliquot upon first opening to avoid repeated exposure of bulk material. |

| Solution | Short-Term (< 1 week) | 2-8°C | Inert Gas (Recommended) | Tightly sealed amber vial | Use only for non-critical applications; aqueous solutions are less stable. |

| Solution | Long-Term (> 1 week) | -80°C | Inert Gas (Required) | Tightly sealed cryovials | Prepare single-use aliquots in anhydrous DMSO or DMF. Avoid freeze-thaw cycles. |

Experimental Protocol 1: Aliquoting Solid Compound

Objective: To partition a bulk quantity of solid (1-Methyl-1H-indol-3-yl)methanamine into smaller, single-use amounts to preserve the integrity of the main stock.

Environment: This procedure must be performed in an inert atmosphere glovebox.[3][5]

Materials:

-

Main stock vial of (1-Methyl-1H-indol-3-yl)methanamine

-

Several smaller, tared amber glass vials with screw caps suitable for low-temperature storage

-

Spatula

-

Analytical balance (inside the glovebox)

-

Labels

Procedure:

-

Transfer all required materials into the glovebox antechamber and purge according to standard procedure.

-

Once inside the main chamber, allow the main stock vial to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Open the main stock vial.

-

Using a clean spatula, carefully portion the desired amount of solid into each of the tared vials.

-

Tightly cap each new aliquot vial.

-

Seal the caps with paraffin film for an extra barrier against moisture.

-

Label each aliquot clearly with the compound name, lot number, concentration (if applicable), and date.

-

Properly seal the main stock vial.

-

Transfer the new aliquots to the designated freezer (-20°C or -80°C) for long-term storage.

Visualization of Degradation Factors

The stability of (1-Methyl-1H-indol-3-yl)methanamine is a function of controlling multiple environmental factors that can initiate degradation pathways.

Caption: Key environmental factors leading to the degradation of the compound.

Decision Workflow for Handling & Storage

Caption: Decision workflow for proper handling and storage of the compound.

References

- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.

- BenchChem. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution.

- Ossila. Air Sensitive Compounds.

- Shriver, D. F., & Drezdzon, M. A. (1986).

- University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.

- Guidechem. (1-Methyl-1H-indol-3-yl)-methylamine (CAS No. 19293-60-8) SDS.

- Thermo Fisher Scientific. (2025).

- Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

- Diplomata Comercial. (2024). Amine Storage Conditions: Essential Guidelines for Safety.

- University of California, Environment, Health and Safety. General Storage Guidelines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. diplomatacomercial.com [diplomatacomercial.com]

- 3. ossila.com [ossila.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. molan.wdfiles.com [molan.wdfiles.com]

- 6. ehs.umich.edu [ehs.umich.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

Validation & Comparative

HPLC retention time comparison for indole methanamine derivatives

An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Behavior of Indole Methanamine Derivatives

This guide provides an in-depth analysis of the factors governing the retention time of indole methanamine derivatives in High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal relationships between molecular structure, mobile phase chemistry, and chromatographic behavior. By understanding these core principles, you can develop, optimize, and troubleshoot robust analytical methods for this important class of compounds.

Introduction: The Analytical Challenge of Indole Methanamines

Indole methanamine derivatives, a class of compounds built around the tryptamine skeleton, are of significant interest in neuroscience, pharmacology, and clinical chemistry due to their roles as neurotransmitters, psychedelic compounds, and metabolic indicators.[1][2] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the cornerstone technique for their analysis, offering precise separation and quantification of these non-volatile, often polar compounds.[1][3] However, achieving optimal separation requires a nuanced understanding of how subtle structural changes and mobile phase parameters influence their retention on the stationary phase. This guide will dissect these interactions to provide a predictive framework for method development.

PART 1: The Chromatographic Foundation for Tryptamine Analysis

The vast majority of analyses for indole methanamines are performed using Reversed-Phase HPLC (RP-HPLC). The fundamental principle of RP-HPLC is the partitioning of analytes between a non-polar stationary phase (the column) and a polar mobile phase (the eluent). Compounds with greater hydrophobicity (lipophilicity) interact more strongly with the stationary phase and are therefore retained longer, resulting in a later elution and a higher retention time (t_R).[4][5]

Choosing the Right Stationary Phase

The choice of stationary phase is critical as it dictates the primary interaction mechanism.

-

Octadecyl (C18) and Octyl (C8) Silica: These are the most common stationary phases used for tryptamine analysis.[3][6][7] They separate compounds based primarily on hydrophobic interactions. C18 phases, with longer alkyl chains, are more retentive and offer greater separation for moderately non-polar compounds, while C8 phases are slightly less retentive and can be advantageous for more hydrophobic molecules that might be too strongly retained on C18.

-

Phenyl Phases: These columns contain phenyl groups bonded to the silica. In addition to hydrophobic interactions, they offer alternative selectivity through π-π interactions with the aromatic indole ring of the tryptamine molecule.[8] This can be particularly useful for separating isomers or compounds with similar hydrophobicity but different aromatic characteristics.[9]

-

Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions. They have shown great separating ability for basic, nitrogen-containing compounds like tryptamines.[9]

PART 2: Decoding Retention Time: The Interplay of Molecular Structure and Mobile Phase pH

The retention time of an indole methanamine derivative is not an arbitrary value; it is a direct consequence of its molecular structure and its ionization state, the latter being controlled by the mobile phase pH.

A. The Impact of Structural Modifications on Hydrophobicity

The core tryptamine structure can be modified at two key locations: the indole ring and the terminal amine group. Each modification systematically alters the molecule's overall polarity and, consequently, its retention time.

-

Hydroxylation (-OH): Adding a hydroxyl group, as in the conversion of N,N-dimethyltryptamine (DMT) to psilocin (4-OH-DMT) or bufotenine (5-OH-DMT), significantly increases the molecule's polarity.[10] The polar hydroxyl group enhances interaction with the polar mobile phase, leading to a decreased retention time .

-

Phosphorylation (-OPO₃H₂): The phosphate group in psilocybin (4-phosphoryloxy-DMT) is highly polar and often ionized, making it much more hydrophilic than its hydroxylated counterpart, psilocin.[6][11] This results in a very short retention time in RP-HPLC, sometimes eluting near the void volume.

-

Alkoxylation (-OR): A methoxy group (e.g., 5-MeO-DMT) is less polar than a hydroxyl group. Therefore, 5-MeO-DMT is more hydrophobic than bufotenine (5-OH-DMT) and will have a longer retention time .

-

Acetoxylation (-OAc): An acetoxy group is more lipophilic (less polar) than a hydroxyl group. This leads to stronger interaction with the C18 stationary phase and a corresponding increase in retention time .[12]

-

Degree of Alkylation: Increasing the number and size of alkyl groups on the terminal nitrogen atom increases the molecule's hydrophobicity. This creates a predictable trend in retention times:

-

Tryptamine (primary amine) < N-methyltryptamine (secondary amine) < N,N-dimethyltryptamine (tertiary amine).[10]

-

Similarly, N,N-diethyltryptamine (DET) will be retained longer than N,N-dimethyltryptamine (DMT) due to the larger ethyl groups.

-

The relationship between these structural changes and retention time is summarized in the diagram below.

Caption: Impact of substitutions on retention time.

B. The Critical Role of Mobile Phase pH

For ionizable compounds like indole methanamines, the mobile phase pH is arguably the most powerful tool for controlling retention and selectivity.[13] The terminal amine group is basic and has a pKa value typically in the range of 9-11.

-

At Low pH (pH < pKa): When the mobile phase pH is more than 2 units below the amine's pKa, the amine group will be fully protonated (R-NH₃⁺). This positive charge makes the molecule highly polar, significantly reducing its interaction with the non-polar stationary phase. The result is a shorter retention time .[14][15]

-

At High pH (pH > pKa): When the mobile phase pH is above the pKa, the amine group exists in its neutral, free base form (R-NH₂). This form is much more hydrophobic and interacts strongly with the stationary phase, leading to a longer retention time .[14]

-

At Intermediate pH (pH ≈ pKa): Operating near the pKa is generally avoided. In this range, the compound exists as a mixture of ionized and unionized forms, which can lead to poor peak shapes (e.g., tailing or splitting) and unstable retention times that are highly sensitive to small fluctuations in pH.[13][16]

Therefore, for reproducible separations, the mobile phase pH must be controlled using a suitable buffer (e.g., ammonium formate, ammonium acetate) and set at least 1.5-2 pH units away from the analyte's pKa.[16]

PART 3: Experimental Protocols and Data Comparison

Trustworthy analytical data is built upon well-defined and reproducible protocols. The following section provides a general-purpose protocol for the separation of a diverse set of tryptamine derivatives and presents a table of comparative retention data.

A. Generalized Experimental Workflow for Tryptamine Analysis

This protocol is a robust starting point for separating a mixture of common indole methanamine derivatives.

Caption: General HPLC workflow for tryptamine analysis.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh and dissolve 0.5 mg of each tryptamine standard in 1 mL of high-purity water. Use an ultrasonic bath for 1 minute to ensure complete dissolution. For compounds with low solubility, the addition of a small amount of methanol and hydrochloric acid may be necessary.[12]

-

HPLC System and Conditions:

-